molecular formula C16H19ClN4O2 B12269532 N-(5-chloro-2-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxamide

N-(5-chloro-2-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxamide

Cat. No.: B12269532
M. Wt: 334.80 g/mol
InChI Key: GBGXOWGIRABMGM-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted methoxyphenyl group, an imidazole ring, and an azetidine carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of acidic or basic catalysts.

    Introduction of the chloro-methoxyphenyl group: This step involves the chlorination and methoxylation of a phenyl ring, which can be carried out using reagents such as thionyl chloride and methanol.

    Formation of the azetidine ring: This can be synthesized through cyclization reactions involving suitable precursors like amino alcohols or halogenated amines.

    Coupling of the imidazole and azetidine moieties: This step involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of suitable catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce various substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors or enzymes: This can modulate their activity and lead to downstream effects.

    Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

    Inducing apoptosis or cell cycle arrest: In cancer cells, leading to their death or inhibition of proliferation.

Comparison with Similar Compounds

N-(5-chloro-2-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxamide can be compared with other similar compounds, such as:

    N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide: Similar structure but lacks the azetidine and imidazole moieties.

    Telmisartan: Contains an imidazole ring but has different substituents and overall structure.

    Losartan: Another imidazole-containing compound with different functional groups and therapeutic applications.

Properties

Molecular Formula

C16H19ClN4O2

Molecular Weight

334.80 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-[(2-methylimidazol-1-yl)methyl]azetidine-1-carboxamide

InChI

InChI=1S/C16H19ClN4O2/c1-11-18-5-6-20(11)8-12-9-21(10-12)16(22)19-14-7-13(17)3-4-15(14)23-2/h3-7,12H,8-10H2,1-2H3,(H,19,22)

InChI Key

GBGXOWGIRABMGM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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